4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-fluoroaniline with carbon disulfide and a base, followed by cyclization with a suitable reagent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione can be compared with other imidazole derivatives, such as:
4-Bromo-1H-imidazole: Lacks the fluorine and thione groups, resulting in different chemical and biological properties.
7-Fluoro-1H-imidazole: Lacks the bromine and thione groups, leading to variations in reactivity and applications.
2-Mercapto-1H-imidazole:
Eigenschaften
Molekularformel |
C7H4BrFN2S |
---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
4-bromo-7-fluoro-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChI-Schlüssel |
FTTRMVGJEKXSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)NC(=S)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.